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An In-depth Technical Guide on the Thermodynamic Properties of lodous Acid Isomers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
iodous acid (HIOz) isomers, focusing on computationally derived data due to the absence of
experimental values for these gas-phase species. The information presented is crucial for
understanding the stability, reactivity, and potential roles of these isomers in various chemical
systems.

Introduction to lodous Acid Isomers

lodous acid (HIO2) is an iodine oxoacid that can exist in several isomeric forms.
Computational studies have identified two primary isomers of significance: HOIO and HOOI.[1]
[2][3] Among the potential structures, which also include less stable forms like HI(O)O and
HO(O)I, HOIO has been consistently shown to be the most stable isomer.[1][4][5][6] The
relative stability of these isomers is a critical factor in determining their prevalence and reaction
pathways in chemical environments. The isomerization from HOOI to the more stable HOIO is
an exergonic process.[1]

Quantitative Thermodynamic Data

The thermodynamic properties of the HOIO and HOOI isomers have been determined through
high-level quantum chemical calculations. The following tables summarize the key
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thermodynamic parameters at 298 K.

Table 1: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of HIO2

Isomers
Standard Enthalpy .
. Standard Entropy Heat Capacity
| of Formation s K) (3 -1 (Cp(300 K)) (J
somer 298 mol-~
(AfH298 K) (kJ i
K—?) mol~* K-?)
mol~?)
Slightly higher than Slightly higher than
HOIO -24.8 + 0.9[1][2][3] gty hig gty hig
HOOI[1] HOOI[1]
Data not explicitly Data not explicitly
HOOI 18.7 + 0.4[1][2][3] quantified in search quantified in search
results results

Table 2: Gibbs Free Energy of Isomerization

Standard Gibbs Free Energy of Reaction
(ArG°298 K) (kJ mol~?)

Reaction

HOOI - HOIO -44.0[1]

Experimental and Computational Protocols

To date, there is no experimental data available for the thermodynamic properties of HIO2
isomers in the gas phase.[1] The values presented in this guide are derived from sophisticated
computational chemistry studies.

Computational Methodology

The primary computational approach employed in the cited research involves the following
steps:

o Geometry Optimization: The molecular structures of the HIO2 isomers were optimized using
Density Functional Theory (DFT) at the B3LYP level with the aug-cc-pVTZ basis set.[1][2]
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» Energy Calculations: Single-point energy calculations were then performed using the more
accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.

[1][2]

o Spin-Orbit Coupling: Spin-orbit coupling effects, which are significant for iodine-containing
species, were calculated using the CASSCF/CASPT2/RASSI scheme.[1][2]

o Thermochemical Property Prediction: Thermodynamic properties such as enthalpy, entropy,
and heat capacity were predicted from the quantum chemistry results using programs like
KiSThelP.[1]

The standard enthalpies of formation were calculated via isodesmic reactions, which are
hypothetical reactions where the number and types of bonds are conserved on both sides of
the equation. This method helps to cancel out systematic errors in the calculations. Examples
of such reactions used for determining the enthalpy of formation of HIO2 isomers include:

e 10 + H202 - HOOI + OH[1]
e | +HO2 - HOOI[1]
e HI + 02 - HOOI[1]

Gas-Phase Reactivity of lodous Acid

The most stable isomer, HOIO, is involved in important gas-phase reactions, notably with the
hydroxyl (OH) radical. This reaction can proceed via two main pathways: H-abstraction and
O(H)-abstraction.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://acs.figshare.com/collections/Thermochemistry_of_HIO_sub_2_sub_Species_and_Reactivity_of_Iodous_Acid_with_OH_Radical_A_Computational_Study/3710917
https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://acs.figshare.com/collections/Thermochemistry_of_HIO_sub_2_sub_Species_and_Reactivity_of_Iodous_Acid_with_OH_Radical_A_Computational_Study/3710917
https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://pubs.acs.org/doi/10.1021/acsearthspacechem.6b00010
https://www.benchchem.com/product/b082544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Gas-Phase Formation and Reaction Pathways of HOIO
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Caption: Formation and reaction pathways of the HOIO isomer in the gas phase.

The H-abstraction channel, leading to the formation of OlO and Hz0, is significantly exergonic

by -135 kJ mol~t at 298 K.[1][2] The rate constants for these reactions have been computed as

a function of temperature, indicating that the H-abstraction pathway is the dominant reaction

channel under tropospheric conditions.[1][2]

Conclusion
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The thermodynamic properties of iodous acid isomers, particularly HOIO and HOOI, have
been well-characterized through computational methods. The data consistently show that
HOIO is the most stable isomer. While experimental data remains elusive, the theoretical
findings provide a robust foundation for understanding the behavior of these species in
chemical models, such as those relevant to atmospheric chemistry and drug development
processes where iodine-containing compounds are involved. The provided quantitative data
and reaction pathways are essential for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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